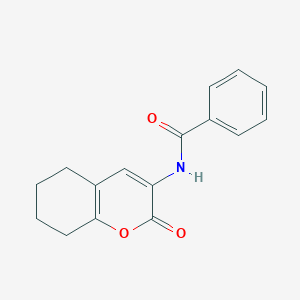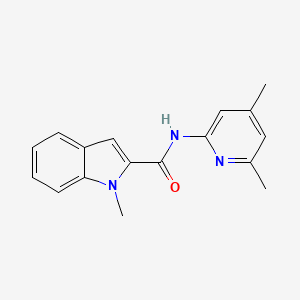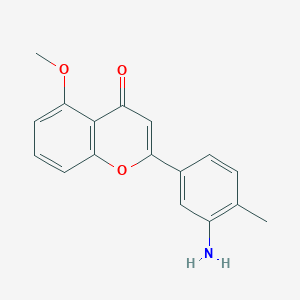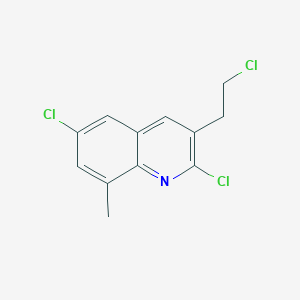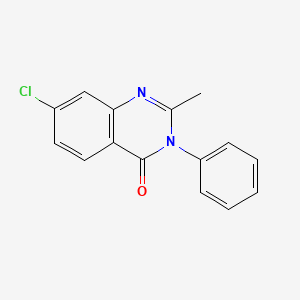
7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core with a chlorine atom at the 7th position, a methyl group at the 2nd position, and a phenyl group at the 3rd position.
準備方法
合成経路と反応条件
7-クロロ-2-メチル-3-フェニルキナゾリン-4(3H)-オンの合成は、通常、以下の手順を含みます。
出発物質: 合成は、2-クロロアニリンなどの適切なアニリン誘導体と、適切なアルデヒドまたはケトンから始まります。
環化: アニリン誘導体は、ポリリン酸や無水酢酸などの触媒の存在下、アルデヒドまたはケトンと環化して、キナゾリンオンコアを形成します。
置換: 塩素原子は、塩化チオニルや五塩化リンなどの試薬を用いたハロゲン化反応によって、7位に導入されます。
メチル化: メチル基は、ヨウ化メチルや硫酸ジメチルなどのメチル化剤を用いて、2位に導入されます。
フェニル化: フェニル基は、塩化ベンゾイルと塩化アルミニウムなどのルイス酸触媒を用いたフリーデル・クラフツアシル化反応によって、3位に導入されます。
工業的生産方法
7-クロロ-2-メチル-3-フェニルキナゾリン-4(3H)-オンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、コストと環境への影響を最小限に抑えながら、収量と純度を最大限に高めるための反応条件の最適化が含まれます。効率とスケーラビリティを高めるために、連続フローリアクターと自動合成プラットフォームがしばしば採用されます。
化学反応の分析
反応の種類
7-クロロ-2-メチル-3-フェニルキナゾリン-4(3H)-オンは、以下のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、酸化されて、さまざまな酸化状態を持つキナゾリンオン誘導体を形成することができます。
還元: 還元反応は、キナゾリンオンコアをジヒドロキナゾリンオン誘導体に変換することができます。
置換: 7位の塩素原子は、求核置換反応によって、他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、触媒的ハイドロジェネーションなどの還元剤が使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応に使用することができます。
主要な生成物
酸化: さまざまな酸化度の酸化されたキナゾリンオン誘導体。
還元: ジヒドロキナゾリンオン誘導体。
置換: 塩素原子を置き換えた、さまざまな官能基を持つ置換されたキナゾリンオン誘導体。
4. 科学研究への応用
化学: この化合物は、潜在的な生物活性を持つ、より複雑なキナゾリンオン誘導体の合成のためのビルディングブロックとして役立ちます。
生物学: これは、酵素阻害剤としての可能性、特に細胞シグナル伝達経路に関与するキナーゼやその他の酵素を標的にする可能性について調査されています。
医学: この化合物は、抗炎症作用、抗癌作用、抗菌作用など、潜在的な治療特性を示しています。これは、新しい薬の開発のためのリード化合物として検討されています。
工業: この化合物のユニークな化学構造により、特定の特性を持つ特殊化学品や材料の開発に役立ちます。
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It has been explored as a lead compound for the development of new drugs.
Industry: The compound’s unique chemical structure makes it useful in the development of specialty chemicals and materials with specific properties.
作用機序
7-クロロ-2-メチル-3-フェニルキナゾリン-4(3H)-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。
分子標的: この化合物は、キナーゼなどの特定の酵素に結合してその活性を阻害することができます。キナーゼは、細胞シグナル伝達と調節において重要な役割を果たしています。
関与する経路: これらの酵素を阻害することにより、この化合物はさまざまなシグナル伝達経路を調節することができ、炎症の抑制、癌細胞増殖の抑制、抗菌活性などの効果をもたらします。
6. 類似の化合物との比較
類似の化合物
2-メチル-3-フェニルキナゾリン-4(3H)-オン: 7位の塩素原子が欠けています。
7-クロロ-3-フェニルキナゾリン-4(3H)-オン: 2位のメチル基が欠けています。
7-クロロ-2-メチルキナゾリン-4(3H)-オン: 3位のフェニル基が欠けています。
独自性
7-クロロ-2-メチル-3-フェニルキナゾリン-4(3H)-オンは、キナゾリンオンコアに3つの置換基(塩素、メチル、フェニル)がすべて存在することによって独自です。置換基のこのユニークな組み合わせは、その独特の化学的および生物学的特性に貢献し、研究と潜在的な治療用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-Methyl-3-phenylquinazolin-4(3H)-one: Lacks the chlorine atom at the 7th position.
7-Chloro-3-phenylquinazolin-4(3H)-one: Lacks the methyl group at the 2nd position.
7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the phenyl group at the 3rd position.
Uniqueness
7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one is unique due to the presence of all three substituents (chlorine, methyl, and phenyl) on the quinazolinone core. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
7012-90-0 |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC名 |
7-chloro-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-17-14-9-11(16)7-8-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |
InChIキー |
NQGBUMNEHIHLJV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



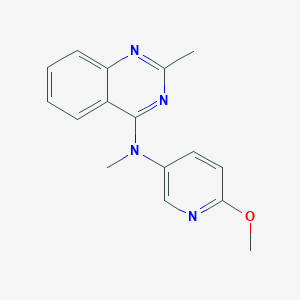
![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)

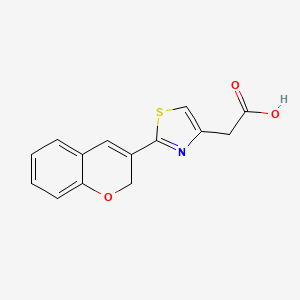
![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)

